3-Ethoxy-2,2-difluoropropan-1-ol
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Overview
Description
3-Ethoxy-2,2-difluoropropan-1-ol is an organic compound with the molecular formula C5H10F2O2 It is a fluorinated alcohol, which means it contains fluorine atoms attached to its carbon backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2,2-difluoropropan-1-ol can be achieved through several methods. One common approach involves the reaction of 2,2-difluoropropanol with ethyl iodide in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2,2-difluoropropan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), sodium methoxide (NaOMe)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Azides, methoxides
Scientific Research Applications
3-Ethoxy-2,2-difluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a metabolic inhibitor due to its fluorinated structure.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2,2-difluoropropan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-propanol: Another fluorinated alcohol with similar properties but different structural arrangement.
2,2-Difluoropropanol: A related compound with two fluorine atoms but lacking the ethoxy group.
Uniqueness
3-Ethoxy-2,2-difluoropropan-1-ol is unique due to the presence of both ethoxy and difluoro groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of fluorinated pharmaceuticals .
Properties
Molecular Formula |
C5H10F2O2 |
---|---|
Molecular Weight |
140.13 g/mol |
IUPAC Name |
3-ethoxy-2,2-difluoropropan-1-ol |
InChI |
InChI=1S/C5H10F2O2/c1-2-9-4-5(6,7)3-8/h8H,2-4H2,1H3 |
InChI Key |
LRFMZROWQNGFLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(CO)(F)F |
Origin of Product |
United States |
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